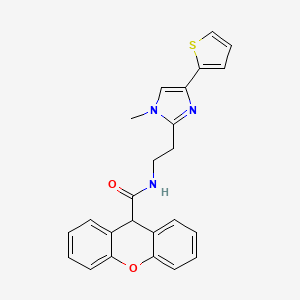

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

説明

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene carboxamide core linked to a substituted imidazole-thiophene moiety. The imidazole ring, substituted with a methyl group and thiophen-2-yl substituent, introduces electron-rich regions that may enhance binding to biological targets, such as enzymes or receptors. Thiophene, a sulfur-containing heterocycle, is frequently employed in medicinal chemistry to improve pharmacokinetic properties or modulate activity . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs reported in antibacterial, anticancer, and receptor-targeting studies .

特性

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-27-15-18(21-11-6-14-30-21)26-22(27)12-13-25-24(28)23-16-7-2-4-9-19(16)29-20-10-5-3-8-17(20)23/h2-11,14-15,23H,12-13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBZJKHGKQABTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide, with the CAS number 1396814-83-7, is a synthetic compound that exhibits significant biological activity. This article explores its structure, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

- Molecular Formula : C24H21N3O2S

- Molecular Weight : 415.51 g/mol

- IUPAC Name : N-[2-(1-methyl-4-(thiophen-2-yl)imidazol-2-yl)ethyl]-9H-xanthene-9-carboxamide

Structural Characteristics

The compound features a complex structure combining an imidazole ring, a thiophene moiety, and a xanthene backbone. This unique arrangement allows for various interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

Synthesis

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. Key synthetic routes include:

- Preparation of Intermediates : The imidazole and thiophene derivatives are synthesized first.

- Coupling Reactions : The intermediates are coupled with xanthene derivatives using methods such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

- Purification : The final product is purified to achieve high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions, influencing enzyme activity.

- Receptor Binding : The thiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating receptor functions.

- Antitumor Activity : Preliminary studies indicate that related xanthene derivatives exhibit antitumor properties by inducing apoptosis in cancer cells .

Antitumor Properties

Research has shown that compounds related to xanthene derivatives can cause hemorrhagic necrosis in tumor models. For instance, studies on tricyclic analogues have demonstrated their ability to inhibit tumor growth in murine models . The specific activity of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-9H-xanthene-9-carboxamide remains to be fully elucidated but suggests potential applications in oncology.

Antimicrobial Activity

Compounds containing heterocycles like thiophene and imidazole have been reported to exhibit antimicrobial properties. This compound's structural features suggest it could be effective against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the xanthene and imidazole rings can significantly impact potency and selectivity against target enzymes or receptors.

Case Studies and Research Findings

類似化合物との比較

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Synthetic Feasibility : The target compound’s imidazole-thiophene moiety could be synthesized via acid chloride coupling, as demonstrated for carbazol-imidazole carboxamides . Xanthene carboxamide formation may follow ester-to-amide conversion strategies .

- Bioactivity Predictions: Antibacterial Potential: Thiophen-2-yl groups in quinolones enhance DNA gyrase inhibition ; the target’s thiophene may confer similar properties. Anticancer Activity: Xanthene’s planar structure could intercalate DNA or inhibit topoisomerases, while imidazole-thiophene may modulate kinase activity . CNS Applications: The ethyl linker and aromatic systems may improve blood-brain barrier penetration compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。